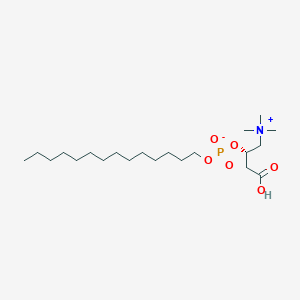

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxyl group, a trimethylammonio group, and a tetradecyl phosphate moiety. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of a carboxylic acid with a tetradecyl phosphate, followed by the introduction of the trimethylammonio group through a quaternization reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process may also involve purification steps such as distillation or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate: This is the enantiomer of the compound and has similar but distinct properties.

1-carboxy-3-(dimethylammonio)propan-2-yl tetradecyl phosphate: This compound differs in the degree of methylation of the ammonio group.

1-carboxy-3-(trimethylammonio)propan-2-yl dodecyl phosphate: This compound has a shorter alkyl chain compared to the tetradecyl phosphate.

Uniqueness

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is unique due to its specific stereochemistry and the presence of a long alkyl chain, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability.

Activité Biologique

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate, also known by its CAS number 157244-54-7, is a cationic amphiphilic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and implications in various biomedical applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C21H44NO6P. The presence of a long hydrophobic alkyl chain (tetradecyl) combined with a positively charged trimethylammonio group contributes to its amphiphilic nature, making it an interesting candidate for various biological interactions.

Mechanisms of Biological Activity

-

Membrane Interaction :

- The cationic nature of this compound allows it to interact with negatively charged components of cell membranes, such as phospholipids and lipopolysaccharides. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis .

- Studies indicate that the length of the alkyl chain significantly influences the compound's ability to perturb biomembranes, with longer chains generally enhancing toxicity against microbial cells .

-

Antimicrobial Activity :

- Research has shown that cationic surfactants like this compound exhibit antimicrobial properties by disrupting bacterial membranes. The electrostatic interactions between the cationic surfactant and the anionic components of bacterial membranes are crucial for this activity .

- A study demonstrated that similar compounds with varying alkyl chain lengths exhibited different levels of toxicity against various bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

-

Biocompatibility and Toxicity :

- While cationic compounds often exhibit strong antimicrobial properties, they can also present challenges regarding biocompatibility. The balance between antimicrobial effectiveness and cytotoxicity is critical in developing therapeutic applications .

- Research indicates that modifications to the hydrophobic tail can influence both the antimicrobial activity and the cytotoxic effects on mammalian cells, necessitating careful optimization for biomedical applications .

1. Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various cationic surfactants against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Traditional Antibiotic A | 64 | 128 |

| Traditional Antibiotic B | 128 | 256 |

2. Cellular Uptake and Mechanism

In vitro studies utilizing fluorescence microscopy demonstrated that liposomes modified with this compound enhanced cellular uptake in cancer cell lines compared to unmodified liposomes. This suggests potential applications in drug delivery systems where enhanced membrane permeability is desired.

Propriétés

IUPAC Name |

[(2S)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNUXANXVHLGQT-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])O[C@@H](CC(=O)O)C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.